molecular formula C6H6N2O5S B1581786 Benzenesulfonic acid, 4-amino-2-nitro- CAS No. 712-24-3

Benzenesulfonic acid, 4-amino-2-nitro-

Cat. No. B1581786
CAS RN: 712-24-3
M. Wt: 218.19 g/mol
InChI Key: ZNMGCJDUZADKPW-UHFFFAOYSA-N
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Description

“Benzenesulfonic acid, 4-amino-2-nitro-” is an organosulfur compound. It is a derivative of benzenesulfonic acid, which is the simplest aromatic sulfonic acid . It forms white deliquescent sheet crystals or a white waxy solid that is soluble in water and ethanol, slightly soluble in benzene and insoluble in nonpolar solvents like diethyl ether .


Synthesis Analysis

The synthesis of benzenesulfonic acid derivatives involves the reaction of various carboxylic acids with thionyl chloride to produce acid chlorides. These are then reacted with a range of sulfonic anilines to give functionalized amides . The synthesis of p-amino-m-nitro-benzenesulfonic acid involves acetylation and nitration reactions .


Molecular Structure Analysis

The molecular structure of “Benzenesulfonic acid, 4-amino-2-nitro-” can be represented by the formula: C6H7NO3S . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Benzenesulfonic acid exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220°C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride .


Physical And Chemical Properties Analysis

“Benzenesulfonic acid, 4-amino-2-nitro-” is a colorless to slightly reddish crystalline powder . It has a molecular weight of 173.190 . It is soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether .

Scientific Research Applications

Vapor-phase Nitration of Benzene

Silica-supported benzenesulfonic acid shows high catalyst activity for vapor-phase nitration of benzene, yielding high percentages of nitrobenzene. This study indicates its effectiveness in facilitating chemical reactions under specific conditions (Suzuki, Tohmori, & Ono, 1987).

Applications in Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, derived from immobilized primary amines and nitrobenzenesulfonyl chloride, serve as key intermediates in chemical transformations and solid-phase synthesis. This highlights their utility in producing diverse chemical scaffolds (Fülöpová & Soural, 2015).

Hydroxylation and Reduction Processes

Nitro-(pentafluorosulfanyl)benzenes, including para- and meta-nitro derivatives, can undergo hydroxylation and reduction processes to form corresponding phenols and amino-phenols. This study demonstrates the chemical versatility of these compounds in various reactions (Beier & Pastýříková, 2011).

Organosulfone Derivative Synthesis

Organosulfone derivatives can be synthesized electrochemically, involving various chemical reactions with benzenesulfinic acid. This research illustrates the potential of benzenesulfonic acid derivatives in creating novel organosulfones (Nematollahi & Varmaghani, 2008).

Electrochemical Degradation of Aromatic Amines

Benzenesulfonic acid derivatives, such as aromatic amines with different substituent groups, can be effectively degraded electrochemically. This demonstrates their potential in environmental applications, especially in the treatment of water contaminants (Pacheco, Santos, Ciríaco, & Lopes, 2011).

Synthesis of Arylsulfimide Polymers

Derivatives of 4-nitro- and 4-amino-1,2-benzene-disulfonic acid can be prepared for the synthesis of arylsulfimide polymers. This research contributes to the field of polymer chemistry and material science (D′alelio, Giza, & Feigl, 1969).

Diastereoselective Synthesis of Amino Acid Derivatives

Optically active syn-α-amidoalkylphenyl sulfones, prepared using benzenesulfinic acid, are used to synthesize β-hydroxy-α-amino acid and α,β-diamino acid esters, important for biologically active compounds (Foresti, Palmieri, Petrini, & Profeta, 2003).

Molecular Electronic Devices

Nitroamine redox center molecules, including benzenesulfonamides, can be used in molecular electronic devices, demonstrating their applicability in advanced electronic applications (Chen, Reed, Rawlett, & Tour, 1999).

Synthesis of Benzenesulfonamide Derivatives

Benzenesulfonamide derivatives can be synthesized and studied for their electrochemical properties and applications, indicating their potential in various chemical syntheses and electronic applications (Nyassé, Grehn, Ragnarsson, Maia, Monteiro, Leito, Koppel, & Koppel, 1995).

Hemoglobin Adducts for Biomonitoring

Hemoglobin adducts of substituted benzenes, including amino- and nitro-substituted compounds, can be used as biomarkers for environmental exposure to certain chemicals. This research indicates their utility in environmental health and safety monitoring (Zwirner-Baier, Kordowich, & Neumann, 1994).

Nonlinear Optical Materials

Ionic 4-amino-1-methylpyridinium benzenesulfonate salts are studied for their potential in nonlinear optical materials, showcasing the application of benzenesulfonic acid derivatives in advanced material sciences (Anwar, Okada, Oikawa, & Nakanishi, 2000).

Mechanism of Action

    Target of Action

    Nitroanilines, a class of compounds to which 3-Nitroaniline-4-sulfonic Acid belongs, are often used in the synthesis of dyes and pharmaceuticals . They can interact with various biological targets, but the specific targets can vary widely depending on the exact structure of the compound and its functional groups.

    Mode of Action

    The mode of action of nitroanilines generally involves interactions with biological molecules through processes such as nucleophilic substitution and reduction . The nitro group (-NO2) is electron-withdrawing, which can influence the compound’s reactivity.

    Biochemical Pathways

    Nitroanilines can participate in various biochemical pathways, particularly those involving redox reactions. For example, the reduction of nitroarenes is a common reaction in biochemical pathways involving nitroanilines .

    Pharmacokinetics

    The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of nitroanilines can vary widely depending on their exact structure. Factors such as solubility, stability, and molecular size can all influence these properties .

    Result of Action

    The molecular and cellular effects of nitroanilines can vary widely depending on their exact structure and the biological system in which they are acting. Some nitroanilines have been found to have antimicrobial activity .

    Action Environment

    The action, efficacy, and stability of nitroanilines can be influenced by various environmental factors, including pH, temperature, and the presence of other chemicals .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and skin sensitization . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

Future Directions

Future research could focus on the development of Human neutrophil elastase (hNE) inhibitors for the treatment of Acute Respiratory Distress Syndrome (ARDS). Various benzenesulfonic acid derived compounds were synthesized and evaluated as competitive inhibitors of hNE .

properties

IUPAC Name

4-amino-2-nitrobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O5S/c7-4-1-2-6(14(11,12)13)5(3-4)8(9)10/h1-3H,7H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMGCJDUZADKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061046
Record name Benzenesulfonic acid, 4-amino-2-nitro-
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Molecular Weight

218.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

712-24-3
Record name 4-Amino-2-nitrobenzenesulfonic acid
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Record name 4-Amino-2-nitrobenzenesulfonic acid
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Record name Benzenesulfonic acid, 4-amino-2-nitro-
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Record name 4-AMINO-2-NITROBENZENESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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